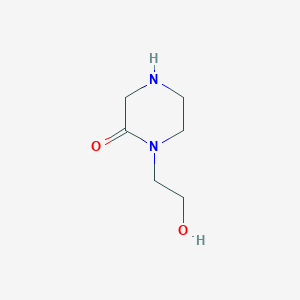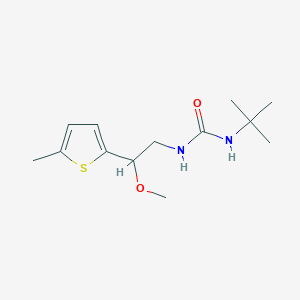
1-(Tert-butyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Tert-butyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Directed Lithiation and its Applications
Research has explored the directed lithiation of compounds closely related to "1-(Tert-butyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea." For example, the study on directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate demonstrates the potential for creating various substituted products through lithiation reactions. This process involves the double lithiation of the nitrogen and ortho to the directing metalating group, followed by reactions with electrophiles to yield high yields of substituted products. This research highlights the compound's utility in synthetic chemistry for generating diverse molecular structures (Smith, El‐Hiti, & Alshammari, 2013).
Molecular Devices and Complexation
Another scientific application is in the development of molecular devices through cyclodextrin complexation. The research on "Cyclodextrin Complexation of the Stilbene 4-(2-(4-Tert-butylphenyl)ethen-1-yl)- benzoate and the Self-assembly of Molecular Devices" illustrates how certain compounds can photoisomerize between different forms and, in combination with cyclodextrin, can be used to create molecular devices that function via photoisomerization mechanisms (Lock et al., 2004).
Biological Activities
Further, the compound's analogues have been investigated for their biological activities, including antiarrhythmic and hypotensive properties. Research into 1,3-disubstituted ureas and phenyl N-substituted carbamates has shown that certain derivatives exhibit strong hypotensive action and antiarrhythmic activity, comparable to established drugs like Propranolol. This indicates the potential of such compounds in therapeutic applications (Chalina, Chakarova, & Staneva, 1998).
properties
IUPAC Name |
1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-9-6-7-11(18-9)10(17-5)8-14-12(16)15-13(2,3)4/h6-7,10H,8H2,1-5H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWCAIBVUZEEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



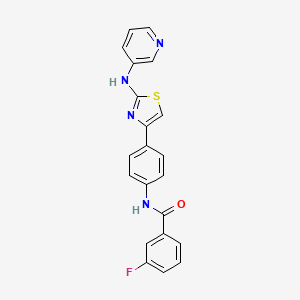
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2916781.png)
![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate](/img/structure/B2916782.png)
![(4-((3-fluorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2916783.png)
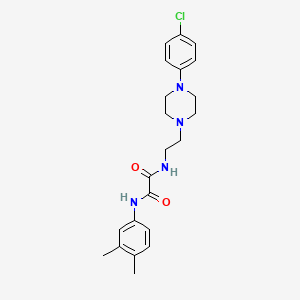
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2916786.png)
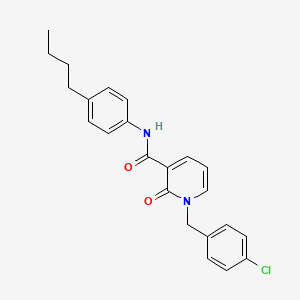

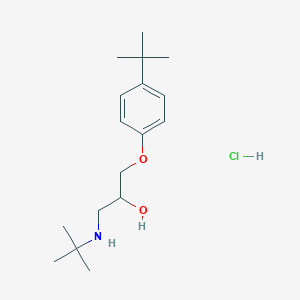
![2,5-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2916796.png)
